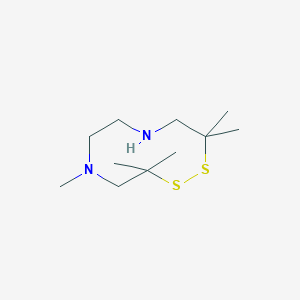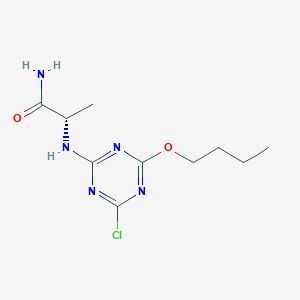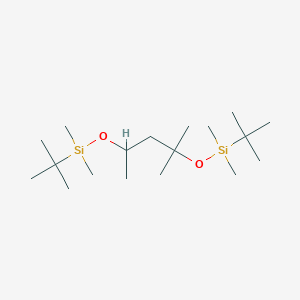
6-Butanoylpyridine-2,4-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Butanoylpyridine-2,4-dicarbonitrile is a heterocyclic organic compound with the molecular formula C11H10N2O It is characterized by a pyridine ring substituted with butanoyl and dicarbonitrile groups at the 6th, 2nd, and 4th positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Butanoylpyridine-2,4-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclocondensation of malononitrile with appropriate aldehydes and ketones under basic conditions. The reaction is often catalyzed by bases such as sodium ethoxide or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the pyridine ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 6-Butanoylpyridine-2,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile groups to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile groups, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of catalysts like palladium on carbon.
Major Products:
Oxidation: Pyridine carboxylic acids.
Reduction: Primary amines.
Substitution: Amides and other nitrogen-containing derivatives.
Aplicaciones Científicas De Investigación
6-Butanoylpyridine-2,4-dicarbonitrile has diverse applications in scientific research:
Mecanismo De Acción
The mechanism by which 6-Butanoylpyridine-2,4-dicarbonitrile exerts its effects involves interactions with various molecular targets. The nitrile groups can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and binding affinity. The butanoyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific enzymes and receptors .
Comparación Con Compuestos Similares
2,6-Pyridinedicarbonitrile: Shares the dicarbonitrile functionality but lacks the butanoyl group, resulting in different reactivity and applications.
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine: Contains additional amino and sulfanyl groups, leading to distinct biological activities and synthetic routes.
Uniqueness: 6-Butanoylpyridine-2,4-dicarbonitrile is unique due to the presence of both butanoyl and dicarbonitrile groups, which confer specific chemical reactivity and potential for diverse applications. Its structural features enable it to participate in a wide range of chemical reactions and make it a valuable compound in various research fields .
Propiedades
Número CAS |
143427-72-9 |
|---|---|
Fórmula molecular |
C11H9N3O |
Peso molecular |
199.21 g/mol |
Nombre IUPAC |
6-butanoylpyridine-2,4-dicarbonitrile |
InChI |
InChI=1S/C11H9N3O/c1-2-3-11(15)10-5-8(6-12)4-9(7-13)14-10/h4-5H,2-3H2,1H3 |
Clave InChI |
BIULIOCXSSEWKX-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1=CC(=CC(=N1)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B15163761.png)
![5-[(4-Chlorophenyl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15163769.png)


![1,3-Propanediol, 2-ethyl-2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B15163801.png)
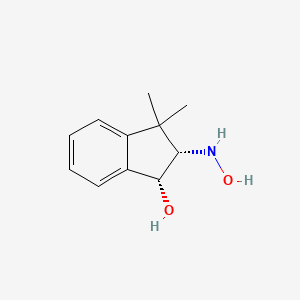
![N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)nitramide](/img/structure/B15163808.png)
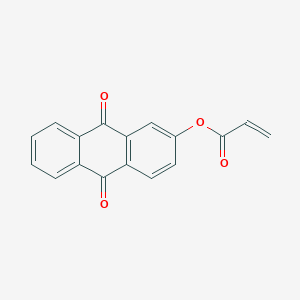
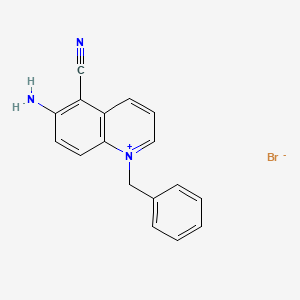
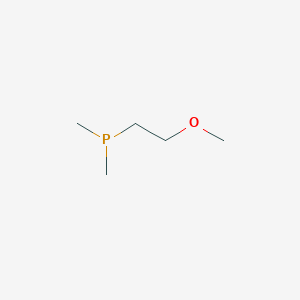
![5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione](/img/structure/B15163832.png)
